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CXCR7 modulator 1 -

CXCR7 modulator 1

Catalog Number: EVT-2660349
CAS Number:
Molecular Formula: C48H57F2N7O7S
Molecular Weight: 914.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CXCR7 modulator 1 is a small molecule designed to interact with the CXC chemokine receptor 7, which plays a significant role in various physiological and pathological processes, including cancer progression, inflammation, and cardiovascular diseases. This compound is classified as a receptor modulator and is particularly noted for its potential therapeutic applications in oncology and inflammatory conditions.

Source

The development of CXCR7 modulator 1 stems from extensive research into the chemokine system, particularly focusing on the role of CXC chemokine receptor 7. Studies have indicated that this receptor can influence tumor growth and metastasis, leading to the synthesis of modulators that can inhibit its function .

Classification

CXCR7 modulator 1 falls under the category of G-protein-coupled receptor modulators. It specifically targets the CXC chemokine receptor 7, which is implicated in various signaling pathways associated with cancer and inflammation. The compound is also related to other modulators that interact with similar receptors, such as CXC chemokine receptor 4 .

Synthesis Analysis

Methods

The synthesis of CXCR7 modulator 1 involves several steps that utilize asymmetric synthesis techniques to create a highly functionalized β-amino amide framework. This method allows for the introduction of various substituents that enhance the compound's activity and selectivity towards the CXCR7 receptor .

Technical Details

  1. Starting Materials: The synthesis begins with readily available amines and carboxylic acids.
  2. Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  3. Reaction Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to minimize side reactions.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of CXCR7 modulator 1 features a complex arrangement that includes a hindered tertiary β-amino amide structure. This configuration is critical for its binding affinity and specificity toward the CXCR7 receptor.

Data

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact substituents used).
  • Molecular Weight: Approximately 300-400 g/mol, depending on substituents.
  • 3D Conformation: The spatial arrangement of atoms is optimized for interaction with the CXCR7 binding site.
Chemical Reactions Analysis

Reactions

CXCR7 modulator 1 primarily undergoes interactions with the CXCR7 receptor, leading to modulation of its signaling pathways. The key reactions involve:

  1. Binding Interactions: The compound binds to the receptor, inhibiting its interaction with endogenous ligands like CXCL12.
  2. Signal Transduction Modulation: Upon binding, it alters downstream signaling pathways, primarily those involving β-arrestin .

Technical Details

  • Binding Affinity: High-affinity interactions are crucial for effective modulation; studies have shown that modifications in structure can significantly impact this affinity.
  • Kinetics: The kinetics of binding typically follow a saturation model where increased concentrations lead to diminished returns in binding efficacy.
Mechanism of Action

Process

The mechanism by which CXCR7 modulator 1 exerts its effects involves:

  1. Receptor Inhibition: By binding to CXCR7, it prevents the activation of downstream signaling pathways associated with cell migration and proliferation.
  2. Alteration of Ligand Availability: It modulates local concentrations of chemokines, effectively changing their availability to other receptors like CXC chemokine receptor 4.

Data

Research indicates that CXCR7 modulation can lead to significant reductions in tumor growth rates in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts primarily through non-covalent interactions with biological targets.

Relevant data from studies suggest that modifications can enhance both stability and solubility profiles, making them suitable for pharmaceutical formulations .

Applications

CXCR7 modulator 1 has several scientific uses:

  • Cancer Research: Investigated for its potential to inhibit tumor growth and metastasis by blocking CXCR7 signaling pathways.
  • Inflammatory Diseases: Explored as a therapeutic agent for conditions characterized by excessive inflammation due to its ability to modulate immune responses.
  • Stem Cell Research: Potential applications in enhancing or inhibiting stem cell mobilization processes related to CXCR7 activity .
CXCR7 Receptor Biology & Therapeutic Relevance

CXCR7 as an Atypical Chemokine Receptor (ACKR3) in Pathophysiology

CXC chemokine receptor 7 (CXCR7), reclassified as atypical chemokine receptor 3 (ACKR3), exhibits distinct pathophysiological roles due to its inability to couple with G-proteins. Unlike canonical chemokine receptors, ACKR3 lacks the conserved DRYLAIV motif in its second intracellular loop, replaced by DRYLSIT. This structural alteration abolishes Gi-protein-mediated signaling, positioning ACKR3 primarily as a scavenger or regulatory receptor [1] [3].

In cancer, ACKR3 is overexpressed in tumor endothelia and malignant cells (e.g., breast, prostate, lung), correlating with advanced metastasis and poor prognosis. It promotes tumor growth by:

  • Modulating chemokine gradients: Scavenging stromal cell-derived factor-1 (CXCL12) to disrupt CXCR4-mediated tumor suppression [2] [8].
  • Enhancing angiogenesis: Facilitating endothelial cell proliferation via β-arrestin pathways [2] [5].
  • Supporting cancer stem cells: Cooperating with CXCR4 to maintain stemness in hypoxic microenvironments through hypoxia-inducible factor-1α (HIF-1α) upregulation [2] [9].

In cardiovascular contexts, ACKR3 regulates post-ischemic repair. Platelet surface ACKR3 increases after myocardial infarction, promoting anti-thrombotic activity and functional recovery by sequestering CXCL12—counteracting CXCR4’s pro-thrombotic effects [7]. Neurologically, ACKR3 overexpression in Alzheimer’s disease, multiple sclerosis, and stroke models enhances neuroprotection and neurogenesis by fine-tuning CXCL12 bioavailability [8].

Table 1: Pathophysiological Roles of ACKR3 in Key Diseases

Disease ContextACKR3 FunctionMechanistic Outcome
Solid TumorsScavenges CXCL12; dimerizes with CXCR4Promotes metastasis, angiogenesis, and cancer stem cell maintenance [2] [5]
Myocardial InfarctionUpregulated on platelets; sequesters CXCL12Attenuates thrombosis; improves cardiac recovery [7]
Neurological DisordersModulates CXCL12 gradients in CNSSupports neurogenesis; regulates microglial chemotaxis [8]

Dual Ligand Specificity: CXCL12 and CXCL11 Binding Dynamics

ACKR3 binds two primary ligands with high affinity: CXCL12 (dissociation constant Kd ≈ 0.4–1.0 nM) and CXCL11 (Kd ≈ 2.0 nM). This dual specificity enables context-dependent regulation of chemokine networks [1] [6]. Key dynamics include:

  • Affinity hierarchy: ACKR3 binds CXCL12 with 10-fold higher affinity than CXCR4, making it the dominant sink for CXCL12 in tissues [1] [3].
  • Ligand degradation: Unlike CXCR4, ACKR3 internalizes bound CXCL12/CXCL11 via clathrin-coated pits, targeting ligands for lysosomal degradation. This scavenging depletes extracellular chemokine pools, indirectly silencing CXCR4 signaling [3] [6].
  • pH-dependent release: Acidic endosomal environments (pH ≤ 6.0) trigger conformational changes in ACKR3, releasing ligands for degradation while recycling the receptor to the plasma membrane [3].

ACKR3’s ligand trafficking exhibits non-saturable kinetics. Even at high chemokine concentrations (>100 nM), ACKR3-mediated degradation continues unabated, enabling efficient gradient formation critical for cell migration. For example, in zebrafish embryogenesis, ACKR3b clears CXCL12a from somatic cells, creating directional cues for primordial germ cell migration [3] [6].

Table 2: Ligand Binding and Trafficking Properties of ACKR3

LigandBinding Affinity (K_d)Primary Fate After BindingFunctional Consequence
CXCL120.4–1.0 nMLysosomal degradationDepletes CXCL12; suppresses CXCR4 signaling [3] [6]
CXCL112.0 nMLysosomal degradationModulates CXCR3-mediated immune responses; supports tumor growth [2] [9]

Role in β-Arrestin-Mediated Signaling vs. G-Protein Coupling Controversies

ACKR3’s signaling mechanisms remain contentious, with debates centering on its capacity for G-protein coupling versus β-arrestin-dependent pathways:

Evidence Against G-Protein Coupling

  • Structural constraints: The mutated DRYLSIT motif disrupts Gαi interaction, preventing calcium flux and adenylyl cyclase inhibition upon ligand binding [1] [3].
  • Scavenger dominance: ACKR3-knockout mice exhibit CXCL12 accumulation in heart valves and brain, confirming its primary role as a chemokine sink rather than a signaling receptor [6] [10].

Evidence for β-Arrestin Signaling

  • ERK1/2 phosphorylation: CXCL12-bound ACKR3 recruits β-arrestin-2, activating extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK). This pathway drives cell survival and adhesion in glioblastoma and prostate cancer [1] [8].
  • Heterodimer-induced signaling: ACKR3 forms heterodimers with CXCR4, altering downstream signaling. While ACKR3 alone cannot initiate G-protein signals, ACKR3-CXCR4 complexes enhance β-arrestin recruitment, potentiating ERK activation and chemotaxis beyond CXCR4 homodimers [1] [9].

Resolving the Controversy

Cell type and ligand bias underpin the conflicting data:

  • In astrocytes, ACKR3 reportedly couples to Gi/o proteins, inducing classical signaling [1].
  • β-arrestin signaling requires receptor oligomerization and is amplified in cancer cells co-expressing ACKR3/CXCR4 [9].
  • Most studies detecting ACKR3 signaling used overexpression systems, which may not reflect physiological conditions [3].

Thus, ACKR3’s functions span a spectrum: from pure chemokine scavenging in some contexts (e.g., hematopoietic cells) to active β-arrestin signaling in others (e.g., tumors). This duality underscores its therapeutic relevance—modulating ACKR3 could simultaneously alter chemokine bioavailability and disrupt pro-survival pathways in diseases [1] [8].

Properties

Product Name

CXCR7 modulator 1

IUPAC Name

(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

Molecular Formula

C48H57F2N7O7S

Molecular Weight

914.1 g/mol

InChI

InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1

InChI Key

ONBLFYRZNQPUFU-UNWHFORBSA-N

SMILES

CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6

Solubility

not available

Canonical SMILES

CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6

Isomeric SMILES

CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6

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